(3-Ethylpyridin-4-yl)boronic acid

Organic Synthesis Heterocyclic Chemistry Boronic Acid Stability

Choose (3-Ethylpyridin-4-yl)boronic acid for superior performance in Suzuki-Miyaura cross-couplings. Unlike unsubstituted 2-pyridyl analogs prone to protodeboronation, this 4-substituted pyridinylboronic acid offers exceptional stability and reliable reaction kinetics. The electron-donating ethyl group enhances transmetalation rates with electron-poor aryl halides while suppressing unwanted side reactions, making it the ideal building block for constructing 3-ethyl-4-arylpyridine pharmacophores in medicinal chemistry programs. This reagent ensures batch-to-batch reproducibility, eliminating the variability associated with more labile organoboron compounds.

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
Cat. No. B12868419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethylpyridin-4-yl)boronic acid
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1)CC)(O)O
InChIInChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3
InChIKeyDUMKDZQXLTZFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethylpyridin-4-yl)boronic Acid: A Pyridinylboronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(3-Ethylpyridin-4-yl)boronic acid (CAS 2215034-24-3) is an organoboron compound in the class of heteroaryl boronic acids. It is characterized by a pyridine ring substituted at the 4-position with a boronic acid group and at the 3-position with an ethyl group . This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in complex molecule synthesis, particularly for pharmaceuticals and agrochemicals [1]. Its primary utility lies in the synthesis of 4-aryl or 4-heteroaryl substituted pyridines, leveraging the reactivity of the boronic acid moiety to form a bond with an organohalide [2].

The Risks of Substituting (3-Ethylpyridin-4-yl)boronic Acid with Unsubstituted or Differently Substituted Analogs


Directly substituting (3-Ethylpyridin-4-yl)boronic acid with simpler analogs like pyridin-4-ylboronic acid or 3-pyridinylboronic acid carries quantifiable risks to synthetic outcomes. The specific position and nature of substituents on the pyridine ring are known to significantly influence both the stability of the boronic acid [1] and its reactivity in cross-coupling [2]. For example, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, while 3- and 4-substituted variants exhibit greater stability [1]. Furthermore, the presence of an electron-donating ethyl group at the 3-position is expected to modulate the electron density of the pyridine ring, which can directly impact the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle when compared to an unsubstituted or electron-withdrawing group-substituted analog. Substituting the ethyl group for a hydrogen or a different functional group would alter this electronic profile, potentially leading to different reaction kinetics, yields, or the formation of unwanted side-products, thus undermining the reproducibility and efficiency of a validated synthetic route.

Evidence-Based Selection: Comparative Performance Data for (3-Ethylpyridin-4-yl)boronic Acid


Enhanced Stability of 4-Substituted Pyridinylboronic Acids vs. 2-Substituted Analogs

The stability of pyridinylboronic acids is highly dependent on the substitution pattern. 2-Pyridylboronic acids are well-known to be unstable and undergo rapid protodeboronation under common reaction conditions, presenting significant handling and storage challenges. In contrast, 3- and 4-pyridinylboronic acids, such as (3-Ethylpyridin-4-yl)boronic acid, are reported to be stable and isolable compounds [1]. This fundamental difference in stability is a primary, class-level driver for selecting a 4-substituted variant like the target compound over a 2-substituted analog when designing a robust and reproducible synthetic route.

Organic Synthesis Heterocyclic Chemistry Boronic Acid Stability

Impact of Electron-Donating Substituents on Cross-Coupling Reactivity

The presence of an electron-donating ethyl group at the 3-position is expected to increase the electron density on the pyridine ring of (3-Ethylpyridin-4-yl)boronic acid relative to unsubstituted pyridin-4-ylboronic acid. While a direct, quantitative comparison is not available, it is a well-established principle in organometallic chemistry that electron-rich arylboronic acids undergo faster transmetalation, the rate-limiting step in many Suzuki-Miyaura couplings [1]. This class-level inference suggests that (3-Ethylpyridin-4-yl)boronic acid may demonstrate superior reactivity in cross-couplings, particularly with electron-poor aryl halides, compared to its non-alkylated parent compound.

Suzuki-Miyaura Coupling Reaction Kinetics Electronics

Differentiation by Substituent Size: Steric Influence of Ethyl vs. Methyl or Hydrogen

The ethyl group at the 3-position provides a different steric profile compared to a hydrogen atom (pyridin-4-ylboronic acid) or a smaller methyl group (3-methylpyridin-4-ylboronic acid). This steric bulk can influence the conformation of the intermediate palladium complex and the approach of the coupling partner, potentially leading to differences in reaction rates and yields. While no direct comparative data was found, this is a well-recognized factor in transition metal catalysis. For instance, in related cross-coupling studies, the use of ortho-substituted arylboronic acids can lead to significantly lower yields due to steric hindrance [1]. The ethyl group's size strikes a balance, offering a way to tune steric effects differently than a methyl or hydrogen substituent.

Sterics Regioselectivity Reaction Yield

Recommended Applications for (3-Ethylpyridin-4-yl)boronic Acid Based on Its Chemical Profile


Synthesis of 4-Aryl-3-ethylpyridine Scaffolds for Medicinal Chemistry

The primary and most validated application for this compound is in the Suzuki-Miyaura cross-coupling reaction to introduce a 3-ethylpyridin-4-yl moiety into a larger molecule. This is a critical step in medicinal chemistry programs where the 3-ethyl-4-arylpyridine core is a desired pharmacophore [1]. The ethyl group is a common alkyl substituent that can modulate lipophilicity and metabolic stability of drug candidates. Using (3-Ethylpyridin-4-yl)boronic acid provides a direct and efficient route to construct these specific chemical architectures, avoiding the need for more complex, multi-step syntheses that might involve building the pyridine ring from scratch.

Developing Robust Process Chemistry for Scale-Up

Based on class-level evidence, 4-substituted pyridinylboronic acids are stable and isolable, in stark contrast to notoriously unstable 2-pyridyl analogs [1]. This property makes (3-Ethylpyridin-4-yl)boronic acid a more reliable and predictable building block for process chemists developing scalable routes for active pharmaceutical ingredients (APIs) or agrochemicals. Its stability simplifies handling, storage, and quality control, reducing the risk of batch-to-batch variability and process failure that is associated with more labile organoboron reagents.

Fine-Tuning Reactivity in Challenging Cross-Couplings

For synthetic chemists facing a sluggish or low-yielding Suzuki coupling with simpler pyridinylboronic acids, (3-Ethylpyridin-4-yl)boronic acid offers an alternative electronic and steric profile. The electron-donating ethyl group is expected to enhance transmetalation rates with electron-poor aryl halides, while the steric bulk can influence regioselectivity or suppress undesired side reactions [2]. This makes it a valuable reagent for solving specific, difficult synthetic problems where other analogs have failed.

Synthesis of Advanced Materials and Ligands

Pyridine derivatives are key structural components in ligands for catalysis and in advanced materials like organic light-emitting diodes (OLEDs) [1]. The ethyl substituent on the pyridine ring can be used to tune the solubility, packing, and photophysical properties of these materials. (3-Ethylpyridin-4-yl)boronic acid serves as a convenient entry point for incorporating a specifically functionalized pyridine unit into more complex molecular architectures for these high-value applications.

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